molecular formula C9H14N4O3S B2782770 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine CAS No. 74186-30-4

4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine

Cat. No.: B2782770
CAS No.: 74186-30-4
M. Wt: 258.3
InChI Key: XOMYEJOXHUVXBJ-UHFFFAOYSA-N
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Description

4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine is a chemical compound with the molecular formula C9H13N4O3S It is known for its unique structure, which combines a morpholine ring with a sulfonyl group and a hydrazinopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine typically involves the reaction of 2-hydrazinopyridine with morpholine-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound may find applications in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. The sulfonyl group can enhance the compound’s binding affinity and specificity for its molecular target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]piperidine
  • 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]thiomorpholine
  • 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]pyrrolidine

Uniqueness

4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific physicochemical properties, such as solubility and stability. The combination of the hydrazinopyridine and sulfonyl groups also provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

(3-morpholin-4-ylsulfonylpyridin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S/c10-12-9-8(2-1-3-11-9)17(14,15)13-4-6-16-7-5-13/h1-3H,4-7,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMYEJOXHUVXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(N=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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